Indium, methyl-
Description
Overview of Organometallic Indium Chemistry
Organoindium chemistry is a specialized field within organometallic chemistry that focuses on compounds containing at least one bond between a carbon atom and an indium atom. wikipedia.orgwikipedia.orgwikiwand.com The majority of these compounds feature indium in the +3 oxidation state, similar to its lighter Group 13 congeners, gallium and boron. wikipedia.orgwikipedia.orgwikiwand.com However, organoindium compounds with indium in the +1 oxidation state are also known and are more common than for gallium or boron. wikipedia.orgwikiwand.com
The primary application of organoindium chemistry lies in the preparation of semiconductor materials, which are crucial components in modern microelectronics. wikipedia.org These compounds, particularly trimethylindium (B1585567), serve as essential precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for the production of indium-containing compound semiconductors like indium phosphide (B1233454) (InP) and indium arsenide (InAs). wikipedia.orgwikipedia.orgmocvd-precursor-encyclopedia.de Beyond materials science, organoindium reagents have also found a niche in organic synthesis due to their unique reactivity and functional group tolerance. wikipedia.orgwikipedia.org
Historical Development of Methylindium Compounds Research
The exploration of organoindium chemistry, and by extension methylindium compounds, has a history that dates back to the mid-20th century. A pivotal moment in this field was in 1940 when Henry Gilman first reported on an organoindium compound. nii.ac.jp In his work, triphenylindium was shown to react with benzaldehyde, albeit with moderate yield, marking an initial foray into the synthetic utility of these compounds. nii.ac.jp However, the perceived low reactivity of these early organoindium species compared to more established organometallic reagents like organolithium and Grignard reagents may have initially tempered further investigation from a synthetic chemistry perspective. nii.ac.jp
The landscape of organoindium research, particularly concerning methylindium compounds, began to shift significantly with the advent of advanced technologies that required high-purity semiconductor materials. The development of Metal-Organic Chemical Vapor Deposition (MOCVD) as a key technique for fabricating III-V semiconductor devices, such as light-emitting diodes (LEDs) and laser diodes, created a demand for volatile and high-purity organometallic precursors. science.govmdpi.com This spurred intensive research into the synthesis, purification, and properties of trimethylindium (In(CH₃)₃), the simplest and most fundamental methylindium compound.
Throughout the latter half of the 20th century and into the 21st, research has focused on refining the synthesis of trimethylindium to achieve the "five nines" purity (99.999%) or greater, which is essential for high-performance electronic and optoelectronic devices. acs.org This has involved developing synthetic routes that avoid oxygen-containing solvents, which can contaminate the final product. acs.org Concurrently, detailed studies on the structural and thermal properties of methylindium compounds and their adducts have been undertaken to better control their behavior in MOCVD processes. researchgate.netresearchgate.netmuni.cz More recently, the scope of methylindium chemistry has expanded into catalysis, with researchers exploring their use in reactions such as ring-opening polymerization. researchgate.netrsc.org
Classification and General Structural Motifs of Methylindium Species
Methylindium compounds can be classified based on the number of methyl groups attached to the indium center and the presence of other ligands. The most fundamental member of this family is trimethylindium, a trialkylindium compound. Other classes include dimethylindium and monomethylindium species, which are typically stabilized by other ligands.
The structural motifs of methylindium compounds are diverse and influenced by the coordination environment of the indium atom. In the gas phase, trimethylindium exists as a monomer with a trigonal planar geometry. researchgate.net However, in the solid state and in non-coordinating solvents like benzene, it exhibits more complex structures through intermolecular interactions. researchgate.net
In the solid state, trimethylindium is known to exist in at least two polymorphic forms: a tetragonal phase and a rhombohedral phase. researchgate.net The tetragonal form consists of tetrameric units, which are further linked into an infinite network. In this arrangement, each indium atom is five-coordinate, featuring a distorted trigonal bipyramidal geometry. researchgate.net The equatorial positions are occupied by the three methyl groups with shorter In-C bonds, while the axial positions are involved in weaker intermolecular In-C interactions that link the tetramers. researchgate.net The rhombohedral form, discovered more recently, is composed of cyclic hexamers. researchgate.net This tendency to form associated structures in the solid state accounts for the relatively high melting point of trimethylindium compared to its heavier analogue, triethylindium. researchgate.net
Methylindium compounds also readily form adducts with Lewis bases, such as amines and phosphines. researchgate.net The coordination number of indium in these adducts can vary. For example, the reaction of trimethylindium with the tridentate triazine ligand (PriNCH₂)₃ results in a six-coordinate indium complex. researchgate.net The study of these adducts is significant for the purification of trimethylindium and for understanding its reactivity. solubilityofthings.com
Furthermore, methylindium moieties can be part of more complex molecular architectures, such as dithiolate and aminophenolate complexes. researchgate.netrsc.org In these compounds, the indium center can adopt various coordination geometries, including distorted trigonal bipyramidal and square pyramidal, depending on the nature of the chelating ligands. researchgate.netresearchgate.net These structural variations can influence the reactivity of the methylindium species, for instance, in catalytic applications like ring-opening polymerization. researchgate.netrsc.org
| Compound Class | General Formula | Example | Structural Features |
| Trialkylindium | InR₃ | Trimethylindium (In(CH₃)₃) | Monomeric in gas phase (trigonal planar); tetrameric or hexameric in solid state (five-coordinate indium). researchgate.net |
| Dialkylindium Halides | R₂InX | Dimethylindium chloride ((CH₃)₂InCl) | Typically dimeric with halogen bridges. |
| Alkylindium Dihalides | RInX₂ | Methylindium dichloride (CH₃InCl₂) | Can form adducts with Lewis bases to achieve higher coordination numbers. |
| Methylindium Adducts | (CH₃)₃In·L | (CH₃)₃In·P(C₆H₅)₃ | Coordination number of indium is greater than three. |
| Methylindium Thiolates | (CH₃)In(SR)₂ | [MeIn(tdt)(py)]₂ | Can form dimeric or polymeric structures. chemistryviews.org |
| Methylindium Aminophenolates | MeIn(L) | MeIn(Et₂NCH₂CH₂-abp) | Monomeric or dimeric structures with five-coordinate indium centers. researchgate.netresearchgate.net |
Scope and Significance of Methylindium Compounds in Modern Chemical Research
The significance of methylindium compounds in modern chemical research is multifaceted, with their primary impact being in the field of materials science, specifically in the production of compound semiconductors through Metal-Organic Chemical Vapor Deposition (MOCVD). wikipedia.orgmocvd-precursor-encyclopedia.demdpi.comhoriba.comaip.org Trimethylindium is the preferred indium precursor for the growth of a wide range of III-V semiconductor materials, including InP, InAs, InN, GaInAs, and InGaN. wikipedia.org The high purity and controlled decomposition of trimethylindium are critical for achieving the desired electronic and optoelectronic properties in the resulting semiconductor devices, such as high electron mobilities and low background carrier concentrations. wikipedia.org
Beyond their use as precursors, methylindium compounds are gaining attention in the field of catalysis. researchgate.netrsc.orgsolubilityofthings.com Research has demonstrated their utility as initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce biodegradable polymers. researchgate.netrsc.org Methylindium dithiolate complexes, for example, have been systematically studied to understand how the coordination environment of the indium center influences the polymerization process. researchgate.net While the polymerization rates are often low, these studies provide valuable insights into the mechanism of ROP initiated by main group metal complexes. researchgate.net
Furthermore, methylindium complexes are being investigated as catalysts for the coupling reactions of carbon dioxide with epoxides to form cyclic carbonates or polycarbonates. researchgate.netresearchgate.net This application is part of a broader effort in "green chemistry" to utilize CO₂ as a C1 feedstock for the synthesis of valuable chemicals. The reactivity of the methyl-indium σ-bond towards CO₂ insertion is a key aspect of this research. lupinepublishers.com
Theoretical studies have also played a crucial role in understanding the fundamental properties of methylindium compounds. science.govacs.orgnasa.gov Density Functional Theory (DFT) calculations have been employed to predict the structural, electronic, and thermochemical properties of various methylindium species, including their adducts and decomposition products. acs.orgnasa.gov These computational studies provide a deeper understanding of the reaction mechanisms in both MOCVD and catalytic processes, guiding the design of new and more efficient precursors and catalysts. acs.orgresearchgate.netresearchgate.netnasa.gov
| Application Area | Specific Use | Key Methylindium Compounds | Significance |
| Materials Science (MOCVD) | Precursor for III-V semiconductors | Trimethylindium (In(CH₃)₃) | Essential for manufacturing LEDs, lasers, and high-speed transistors. wikipedia.orgmocvd-precursor-encyclopedia.dehoriba.com |
| Catalysis (Polymerization) | Initiator for Ring-Opening Polymerization (ROP) | Methylindium dithiolates, Methylindium aminophenolates | Synthesis of biodegradable polymers like polylactide. researchgate.netrsc.org |
| Catalysis (CO₂ Utilization) | Catalyst for CO₂/epoxide coupling | Methylindium aminophenolates | Conversion of CO₂ into valuable cyclic carbonates and polycarbonates. researchgate.netresearchgate.net |
| Organic Synthesis | Reagents for cross-coupling reactions | Triorganoindium species | Formation of C-C bonds with high functional group tolerance. wikipedia.orgchemistryviews.org |
Structure
2D Structure
Properties
CAS No. |
129064-96-6 |
|---|---|
Molecular Formula |
CH3In |
Molecular Weight |
129.853 g/mol |
IUPAC Name |
carbanide;indium(1+) |
InChI |
InChI=1S/CH3.In/h1H3;/q-1;+1 |
InChI Key |
KHAHZOSIIUMFSS-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[In+] |
Origin of Product |
United States |
Synthetic Methodologies for Methylindium Compounds
Alkylation Routes to Methylindium Precursors
Alkylation of indium(III) halides is a common and effective strategy for forming the indium-carbon bond. This is typically achieved using highly reactive organometallic reagents, such as those derived from magnesium (Grignard reagents), lithium, or aluminum.
The use of Grignard reagents for the alkylation of indium halides is a well-established method. The reaction involves treating an indium(III) halide, most commonly indium(III) chloride (InCl₃), with a methylmagnesium halide, such as methylmagnesium bromide (MeMgBr). This metathesis reaction leads to the formation of trimethylindium (B1585567).
A typical reaction is shown below: InCl₃ + 3 MeMgBr → InMe₃ + 3 MgBrCl
In many cases, the synthesis is performed in an ether-based solvent, which can result in the formation of an ether adduct of trimethylindium. thieme-connect.de For instance, reacting indium chloride with methylmagnesium bromide in diethyl ether produces trimethylindium associated with the ether, which may require subsequent heating to remove the coordinated solvent. thieme-connect.de Barbier-Grignard-type reactions, where indium metal, an alkyl halide, and a carbonyl compound are reacted in a one-pot process, have also been developed, particularly for alkylations in aqueous media. core.ac.uklibretexts.org While indium is effective in these reactions, the direct Grignard route with indium halides remains a fundamental approach for preparing the simple methylindium precursor. core.ac.uk
| Indium Precursor | Grignard Reagent | Product | Key Features | Reference |
|---|---|---|---|---|
| Indium(III) chloride (InCl₃) | Methylmagnesium bromide (MeMgBr) | Trimethylindium (InMe₃) | Often forms an ether adduct that requires removal. | thieme-connect.de |
Alkylation using organolithium reagents is a typical and highly effective method for preparing trialkylindium compounds. core.ac.uk The synthesis of trimethylindium is readily accomplished by reacting indium trichloride (B1173362) with methyllithium (B1224462) (MeLi). wikipedia.org This reaction proceeds as a straightforward salt metathesis, yielding trimethylindium and lithium chloride.
The general reaction is as follows: InCl₃ + 3 LiMe → Me₃In + 3 LiCl
When conducted in a coordinating solvent like diethyl ether, the product may be an ether adduct, such as Me₃In·OEt₂. tue.nl Organolithium reagents are powerful nucleophiles and strong bases, ensuring efficient alkylation of the indium center. juniperpublishers.comresearchgate.net This method is one of the most common laboratory preparations for trimethylindium. wikipedia.orgtue.nl
| Indium Precursor | Organolithium Reagent | Product | Key Features | Reference |
|---|---|---|---|---|
| Indium(III) chloride (InCl₃) | Methyllithium (MeLi) | Trimethylindium etherate (Me₃In·OEt₂) | A common and direct laboratory-scale synthesis. | wikipedia.orgtue.nl |
Transmetalation from an organoaluminum compound to an indium salt is a significant synthetic route, particularly for producing high-purity trimethylindium free from oxygen-containing impurities. thieme-connect.de This process involves the transfer of methyl groups from aluminum to indium. The reaction can be designed to proceed by reacting a methylindium halide with trimethylaluminum (B3029685) (AlMe₃). thieme-connect.de
A generalized reaction is: Me₂InX + Me₃Al → Me₃In + Me₂AlX
This type of reaction leverages the relative electronegativities and bond strengths of the metals. youtube.com In some methods, the transmetalation is facilitated by the presence of a fluoride (B91410) salt, such as potassium fluoride (KF), which helps to drive the reaction to completion by forming stable fluoroaluminate species. thieme-connect.de This pathway is advantageous for industrial applications where high purity is critical, as it can avoid the use of ether-based solvents that are difficult to remove completely from the final product. thieme-connect.de
Direct Synthesis Approaches Involving Indium Metal
Direct synthesis involves the reaction of indium metal with an alkyl halide. This method typically produces mixed organoindium halides rather than the fully alkylated trimethylindium. core.ac.uk For example, the reaction of indium metal with methyl iodide can yield methylindium iodides.
Research has shown that iodine can catalyze the direct insertion of indium into alkyl halides. ucl.ac.uk This approach is particularly useful for generating organoindium reagents in situ for subsequent reactions, such as palladium-catalyzed cross-coupling. ucl.ac.uk Indium metal can also be used in Barbier-type reactions, often in aqueous media, where it reacts with an alkyl halide in the presence of an electrophile. core.ac.uklibretexts.org
| Reactants | Product(s) | Key Features | Reference |
|---|---|---|---|
| Indium metal, Methyl halide (MeX) | Methylindium halides (e.g., MeInX₂, Me₂InX) | Forms organoindium halides; can be catalyzed by iodine. | core.ac.ukucl.ac.uk |
Ligand Exchange Reactions in Methylindium Chemistry
Ligand exchange reactions are fundamental in organometallic chemistry and represent a key pathway for synthesizing a variety of methylindium derivatives. libretexts.orgyoutube.com These reactions can involve the exchange of methyl groups for other ligands or the substitution of anionic ligands on a methylindium core.
A prominent example is the protonolysis reaction of trimethylindium with protic reagents (H-L), such as alcohols, thiols, or amines. In this reaction, a methyl group is eliminated as methane (B114726), and the new ligand (L) binds to the indium center, forming a dimethylindium derivative. core.ac.ukjuniperpublishers.com
Reaction with an alcohol: InMe₃ + R-OH → [Me₂InOR] + CH₄ Reaction with a phosphine (B1218219): InMe₃ + Ph₂PH → 1/3 [Me₂InPPh₂]₃ + CH₄ core.ac.uk
This method is a facile route to compounds like methylindium alkoxides and amides. ucl.ac.ukcapes.gov.br Another type of ligand exchange involves the reaction of a methylindium halide with a salt of the incoming ligand. For instance, dimethylindium chloride reacts with lithium diethylamide to produce the dimeric bis(μ-diethylamido)-tetramethyldi-indium(III) via the exchange of the chloride ligand for the diethylamido group. capes.gov.br
[Me₂InCl]₂ + 2 LiNEt₂ → [Me₂InNEt₂]₂ + 2 LiCl capes.gov.br
Furthermore, ligand exchange between different organometallic species is also observed, for example, between trimethylindium (TMIn) and triethylgallium (B73383) (TEGa) during MOVPE, leading to mixed-alkyl species like dimethylethylindium. ucla.edu
Synthesis of Methylindium Adducts and Complexes
Trimethylindium, being a Lewis acid, readily forms adducts and complexes with Lewis bases. tue.nl The synthesis of these compounds typically involves the simple reaction of trimethylindium with a stoichiometric amount of the desired ligand in an appropriate solvent.
For example, trimethylindium reacts with amines and phosphines to form stable adducts. tue.nl It forms a complex with the tridentate heterocyclic ligand (PriNCH₂)₃, resulting in a 6-coordinate indium center. tue.nl
More complex methylindium derivatives can be synthesized by reacting trimethylindium with polyfunctional protic ligands. The reaction of Me₃In with various amino- or iminophenols leads to the elimination of methane and the formation of methylindium imino/aminophenolate complexes. researchgate.net Similarly, reactions with polyfunctional dithiols have been used to create methylindium dithiolate complexes with diverse coordination environments around the indium atom. acs.org The synthesis of methylindium bisphenoxides has also been reported through the reaction of Me₃In with bulky 2,2′-alkylenebisphenols. tue.nl These reactions demonstrate the utility of trimethylindium as a starting material for a wide range of structurally complex methylindium compounds. researchgate.netacs.org
Lewis Base Adduct Formation
The formation of Lewis base adducts is a common strategy to stabilize methylindium species. wikipedia.org Trimethylindium (InMe₃), a strong Lewis acid, readily reacts with a variety of Lewis bases to form stable adducts. wikipedia.orgresearchgate.net This interaction involves the donation of a lone pair of electrons from the Lewis base to the empty orbital of the indium center, forming a dative bond. wikipedia.org
The nature of the Lewis base plays a crucial role in determining the structure and stability of the resulting adduct. For instance, the reaction of trimethylindium with N-methylimidazole (NMI) leads to the formation of a pentacoordinate silicon complex in the presence of an α-amino acid. mdpi.com The adduct formation, in this case, enhances the coordination number of the silicon atom, leading to a more stable five-membered silacycle. mdpi.com
In some instances, the adduct formation can be a complex process involving equilibria between different species in solution. For example, the reaction of bis(tert-butylamino)dimethylsilane with an α-amino acid in the presence of N-methylimidazole results in a rapid coordination-dissociation equilibrium between the pentacoordinate Si complex and its constituent NMI and a five-membered silaheterocycle. mdpi.com
The stability of these adducts can be influenced by various factors, including the directionality of the Lewis base lone pair, its overlap with the indium p orbitals, the dipole moment of the base, and the electronegativity of the donor atom. rsc.org Computational studies have been employed to understand the thermodynamics of Lewis acid-base adduct formation and the competing solvation effects. mdpi.comrsc.org
A variety of Lewis bases have been utilized to form adducts with methylindium compounds, including nitrogen-donor ligands like ammonia (B1221849) and N-methylimidazole, as well as oxygen- and sulfur-containing ligands. mdpi.comrsc.org The resulting adducts often exhibit distinct structural features, such as distorted trigonal bipyramidal or square pyramidal geometries around the indium center. mdpi.comrsc.org
| Methylindium Precursor | Lewis Base | Resulting Adduct Structure | Key Findings |
| Trimethylindium (InMe₃) | N-Methylimidazole (NMI) with α-amino acid | Pentacoordinate silicon complex | Adduct formation stabilizes a five-membered silacycle. mdpi.com |
| Bis(tert-butylamino)dimethylsilane | N-Methylimidazole (NMI) with α-amino acid | Equilibrium between pentacoordinate Si complex and constituents | Rapid coordination-dissociation equilibrium observed in solution. mdpi.com |
| Trimethylindium (InMe₃) | Various N, O, S-donor ligands | Varies (e.g., distorted trigonal bipyramidal) | Adduct stability influenced by electronic and steric factors of the Lewis base. rsc.org |
| MeIn[MeN(CH₂)₂NMe]₂ | - | Square-pyramidal bis(dialkylamido)metal centers | Intramolecular coordination leads to stable structures. rsc.org |
Halide-Bridged Methylindium Architectures
Halide-bridged structures are another significant class of methylindium compounds. These architectures are typically formed through reactions involving methylindium halides or by reacting trimethylindium with a halide source. The halide atoms act as bridging ligands, connecting two or more indium centers.
The synthesis of these compounds can be achieved through several routes. One common method involves the reaction of a methylindium dihalide, such as MeInCl₂, with a suitable ligand. For example, the reaction of MeInCl₂ with the sodium salt of a selenopyrimidine ligand (NaSepymMe₂) yields the complex [MeIn{SeC₄H(Me-4,6)₂N₂}₂]. researchgate.net
Another approach is the direct reaction of an organoindium halide with a ligand that can facilitate bridging. For instance, indium(III) dihalide complexes bearing a chiral diaminophenoxy tridentate ligand, (NNHO)InX₂ (where X = Cl, Br, I), react with sodium ethoxide to form robust alkoxy-bridged complexes with the formula {[(NNHO)InX]₂(μ-X)(μ-OEt)}. acs.org
The nature of the halide and the steric and electronic properties of the other ligands on the indium center influence the resulting structure. X-ray crystallography has been instrumental in elucidating the structures of these halide-bridged compounds, revealing details about bond lengths and coordination geometries. nih.gov For example, in some indium complexes, unsymmetrical phenoxy-bridges are observed. nih.gov
The reactivity of these halide-bridged compounds can also be tuned. For example, a hydroxy-bridged dinuclear indium complex with a chloride ligand was found to be more reactive towards dissociation and formation of a pyridine (B92270) adduct compared to its iodo analogue. acs.org
| Reactants | Resulting Halide-Bridged Structure | Key Features |
| MeInCl₂ and NaSepymMe₂ | [MeIn{SeC₄H(Me-4,6)₂N₂}₂] | Dimeric structure with selenium bridges. researchgate.net |
| (NNHO)InX₂ (X = Cl, Br, I) and NaOEt | {[(NNHO)InX]₂(μ-X)(μ-OEt)} | Robust alkoxy- and halide-bridged dinuclear complexes. acs.org |
| K₂L and InX₃ (L = aminopyridylbisphenolate ligand) | [InL-Cl]₂ | Dimeric structure with phenoxy-bridges. nih.gov |
Green Chemistry Approaches in Methylindium Synthesis
In recent years, the principles of green chemistry have begun to influence the synthesis of organometallic compounds, including methylindium derivatives. avsconferences.orgsynthiaonline.com The focus is on developing more sustainable and environmentally benign synthetic routes that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
One approach is the use of safer solvents. Traditional syntheses of methylindium compounds often employ hazardous organic solvents. Research is ongoing to replace these with more environmentally friendly alternatives. For example, a patented method describes the synthesis of high-purity trimethylindium in a hydrocarbon solvent like squalane, avoiding the use of ethers which can form persistent adducts. google.com
Another key principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. synthiaonline.com Retrosynthesis software is being utilized to design synthetic pathways that are more atom-economical. synthiaonline.com For instance, by identifying better commercially available starting materials, unnecessary steps can be eliminated, leading to higher yields and reduced waste. synthiaonline.com
The development of catalytic processes is also a significant aspect of green chemistry. The use of indium complexes as catalysts for reactions such as the cycloaddition of carbon dioxide and epoxides to form cyclic carbonates represents a move towards more sustainable chemical transformations. nih.govresearchgate.net These catalytic systems can operate under mild conditions and offer a non-reductive pathway for CO₂ utilization. nih.gov
Furthermore, the synthesis of methylindium compounds for applications in green technologies, such as the production of copper indium selenide (B1212193) (CIS) nanocrystals for solar cells, highlights the intersection of organometallic synthesis and sustainable energy. dntb.gov.ua The development of single-source precursors for these materials can simplify the manufacturing process and reduce waste. researchgate.net
While the field of green chemistry in methylindium synthesis is still developing, these examples demonstrate a growing trend towards more sustainable practices in organoindium chemistry.
Reactivity and Transformation of Methylindium Compounds
Lewis Acidity and Adduct Formation Mechanisms
Trimethylindium (B1585567) is a quintessential Lewis acid, although its acidity is weaker compared to its lighter Group 13 analogues, trimethylaluminium (AlMe₃) and trimethylgallium (B75665) (GaMe₃). wikipedia.orgguidechem.com This Lewis acidity drives the formation of stable adducts with a wide array of Lewis bases, particularly those containing nitrogen and phosphorus donor atoms. wikipedia.orgepfl.ch
The interaction between trimethylindium and a Lewis base (L) leads to the formation of a coordination complex, or adduct, represented as Me₃In-L. The formation of these adducts is a fundamental process, often preceding further reactions and influencing the solubility, volatility, and reactivity of the indium precursor. For instance, the reaction with ammonia (B1221849) to form the (CH₃)₃In:NH₃ adduct is a critical, reversible reaction in the gas phase during the MOCVD of Group III-nitride semiconductors. researchgate.netnih.govresearchgate.net The thermodynamic parameters for this specific adduct formation have been determined, with a reaction enthalpy (ΔHIn) of -15.0 ± 0.6 kcal/mol and a reaction entropy (ΔSIn) of -30.3 ± 1.4 eu. nih.gov
Studies on adduct formation with various nitrogen-containing Lewis bases reveal that the stoichiometry of the resulting complex can be influenced by both the structure of the Lewis base and the solvent used for the reaction. scispace.compsu.edursc.org While many bases form simple 1:1 adducts, bidentate ligands can form either 1:1 or 2:1 (InMe₃:Lewis base) adducts. The outcome depends on factors such as the steric hindrance and the electronic effects transmitted through the ligand backbone. psu.edu For example, co-ordination of one trimethylindium unit to an aromatic diamine can reduce the electron density at the second nitrogen atom via inductive and resonance effects, making the formation of a 2:1 adduct less favorable in a competing Lewis-base solvent like diethyl ether. psu.edu
Table 1: Adducts of Trimethylindium (InMe₃) with Various Lewis Bases This table summarizes the stoichiometry of adducts formed between trimethylindium and selected nitrogen-containing Lewis bases.
| Lewis Base | Abbreviation | Stoichiometry (InMe₃:Base) | Solvent / Conditions | Reference(s) |
| Ammonia | NH₃ | 1:1 | Gas Phase (80-230 °C) | nih.gov |
| N,N,N',N'-Tetramethylethylenediamine | tmen | 2:1 | Diethyl Ether | psu.edu |
| 4,4'-Bipyridyl | 4,4'-bipy | 1:1 | Diethyl Ether | scispace.compsu.edu |
| 4,4'-Bipyridyl | 4,4'-bipy | 2:1 | Hydrocarbon Solvent | scispace.compsu.edu |
| 3,3'-Bipyridyl | 3,3'-bipy | 1:1 | Diethyl Ether | scispace.compsu.edu |
| 3,3'-Bipyridyl | 3,3'-bipy | 2:1 | Hydrocarbon Solvent | scispace.compsu.edu |
| N,N,N',N'-Tetramethyl-1,4-phenylenediamine | tmpd | 1:1 | Diethyl Ether | scispace.compsu.edu |
| 4-Dimethylaminopyridine | dmapy | 1:1 | Diethyl Ether | psu.edu |
| Triphenylamine | - | No Adduct | - | scispace.comrsc.org |
Ligand Substitution and Exchange Dynamics
Ligand substitution and exchange are dynamic processes central to the reactivity of methylindium compounds. These reactions involve the replacement of one or more methyl groups or other coordinated ligands by another group. These processes are often rapid, and it is believed that various organoindium(III) species can rapidly interconvert in solution at room temperature. wikipedia.org
A clear example of ligand substitution is the reaction of dimethylindium chloride (Me₂InCl) with lithium diethylamide (LiNEt₂), which proceeds via salt metathesis to form the dimeric bis(μ-diethylamido)-tetramethyldi-indium(III), [Me₂InNEt₂]₂. capes.gov.br The resulting indium-nitrogen bond in this dimer can be subsequently cleaved by a protic reagent like a secondary phosphine (B1218219) (R₂PH). This second step is a ligand substitution reaction where the diethylamido ligand is replaced by a phosphido ligand, yielding Me₂InPR₂. capes.gov.br
Ligand redistribution is another facet of exchange dynamics. Unstable intermediates can rearrange to form more stable products. For instance, in the reaction between indium(III) tris(cyclopentadienide) and acetylacetone, the expected substitution products, (C₅H₅)₂In(acac) and (C₅H₅)In(acac)₂, are unstable and undergo ligand redistribution to yield the thermodynamically favored In(C₅H₅)₃ and In(acac)₃. acs.orgresearchgate.net
The mechanisms of ligand exchange on metal centers can be broadly classified as associative (A), where an intermediate with a higher coordination number is formed, or dissociative (D), involving an intermediate with a lower coordination number. chemrxiv.org While detailed kinetic studies on methylindium systems are sparse in the reviewed literature, the principles derived from other metallic systems suggest that factors like steric crowding and the nature of the entering and leaving groups dictate the preferred pathway. chemrxiv.orgnih.gov
Reactions with Protic Substrates
Methylindium compounds react readily with protic substrates (H-Z), leading to the cleavage of the In-C bond and the elimination of methane (B114726) (CH₄). This protonolysis reaction is a general feature of organometallic compounds of electropositive metals and provides a synthetic route to a variety of indium derivatives.
The reaction of trimethylindium with alcohols (alcoholysis) is a facile process that typically yields indium alkoxide species. The structure of the final product is often complex and depends significantly on the stoichiometry and reaction conditions. Instead of simple monomeric compounds, these reactions often lead to the formation of polynuclear oxo-alkoxide cage structures. researchgate.netresearchgate.net
For example, the reaction of InMe₃ with ethanol (B145695) in boiling tetrahydrofuran (B95107) results in a complex decanuclear cluster, [(MeIn)₁₀(O)₂(OEt)₁₂OH)₄]. researchgate.net In contrast, using bulkier primary alcohols such as n-propanol or n-butanol in boiling toluene (B28343) yields pentanuclear cages with the general formula [(MeIn)₅(O)(OR)₈]. researchgate.net The reaction with benzyl (B1604629) alcohol can also produce different multinuclear species depending on the temperature. researchgate.net
Similarly, thiolysis reactions occur with sulfur-containing protic substrates. The reaction of trimethylindium with polyfunctional dithiols results in the elimination of methane and the formation of methylindium dithiolate complexes. researchgate.net
Table 2: Products from the Alcoholysis of Trimethylindium (InMe₃) This table highlights the formation of complex indium-oxo-alkoxide clusters from the reaction of InMe₃ with various primary alcohols.
| Alcohol | Abbreviation | Reaction Conditions | Product | Reference(s) |
| Ethanol | EtOH | Boiling THF | [(MeIn)₁₀(O)₂(OEt)₁₂(OH)₄]·2THF | researchgate.net |
| n-Propanol | nPrOH | Boiling Toluene | [(MeIn)₅(O)(O-nPr)₈] | researchgate.net |
| n-Butanol | nBuOH | Boiling Toluene | [(MeIn)₅(O)(O-nBu)₈] | researchgate.net |
| Isobutanol | iBuOH | Boiling Toluene | [(MeIn)₅(O)(O-iBu)₈] | researchgate.net |
| Benzyl Alcohol | PhCH₂OH | 160 °C | [(MeIn)₅(OCH₂Ph)₈(O)] | researchgate.net |
Aminolysis Reactions
Aminolysis, the reaction with amines, follows a similar pathway to alcoholysis. The initial step is typically the formation of an adduct, which can then undergo intramolecular elimination of methane to form an indium-amido species. For example, the adduct (CH₃)₃In:NH₃ can eliminate methane to generate the dimethylindium amide, (CH₃)₂InNH₂. researchgate.net This reactivity mirrors that of trimethylaluminium, which reacts with dimethylamine (B145610) to produce the dimeric amide [AlMe₂NMe₂]₂ and methane. wikipedia.org
The reaction of trifluoroacetic anhydride (B1165640) with oleylamine, an aminolysis reaction, has been noted in the context of indium nanoparticle synthesis, highlighting the general reactivity of amines with electrophilic centers. rsc.org However, the reactivity is sensitive to steric factors. For instance, indium(III) tris(cyclopentadienide), a related organoindium compound, does not react with the bulky primary amine tert-butylamine (B42293) at room temperature to eliminate cyclopentadiene (B3395910), indicating a higher activation barrier for aminolysis with sterically hindered amines. acs.org
Hydrometalation and Carboindation Reactions
Hydrometalation and carboindation are powerful synthetic transformations that create new carbon-indium bonds across unsaturated carbon-carbon multiple bonds.
Hydrometalation involves the addition of an indium-hydride bond across a double or triple bond. Dichloroindium hydride (Cl₂InH), typically generated in situ from indium(III) chloride and a reducing agent like a trialkylsilane or sodium borohydride, is a key reagent for these transformations. nih.govorganic-chemistry.orgacs.org A noteworthy feature of indium hydride is its ability to undergo a radical-mediated anti-hydrometalation of alkynes, particularly in the presence of a radical initiator like triethylborane. acs.org This process stereoselectively yields (Z)-alkenylindium species, a complementary outcome to the syn-addition that is common for many other hydrometalation reagents. acs.orgthieme-connect.de These reactions exhibit good functional group tolerance. acs.org
Carboindation achieves the simultaneous formation of a carbon-carbon and a carbon-indium bond. nih.gov This reaction can be performed using various organoindium reagents. For example, allylindium compounds, generated from indium metal and allyl halides, can add across alkynes. nih.gov In a different approach, the Lewis acidity of indium(III) halides can be harnessed to activate unsaturated systems toward nucleophilic attack. The regioselective carboindation of simple alkenes has been accomplished using indium(III) bromide in combination with ketene (B1206846) silyl (B83357) acetals. acs.orgorganic-chemistry.org In this system, the InBr₃ is proposed to act as a π-electrophilic Lewis acid, activating the alkene directly without prior formation of an organoindium nucleophile. acs.orgorganic-chemistry.org This reaction proceeds via an anti-addition mechanism. acs.org
Oxidative Addition and Reductive Elimination Processes
Oxidative addition and reductive elimination are fundamental reaction types that involve a change in the oxidation state of the indium center.
Oxidative Addition is a reaction where the indium center's oxidation state increases, typically from In(I) to In(III). While methylindium compounds are already in the +3 oxidation state, oxidative addition is a primary route to organoindium(III) precursors. Low-valent indium(I) compounds, which possess an electron lone pair, are electron-rich and can undergo oxidative addition with various substrates. uwindsor.ca For example, indium(I) halides (InX) react with alkyl halides (R-X') to form alkylindium(III) dihalides (RInX'X) or with quinones to yield In(III) catecholate-type structures. cdnsciencepub.comwikipedia.org These reactions are crucial for synthesizing the In(III) scaffolds from which methylindium compounds are often derived.
Reductive Elimination , the microscopic reverse of oxidative addition, involves a decrease in the oxidation state of indium, typically from In(III) to In(I). This process is less common for indium than for many transition metals but is observed in specific contexts. A prominent example is the reaction of indium(III) tris(cyclopentadienide), In(C₅H₅)₃, with diphenylphosphine. acs.orgresearchgate.net The proposed mechanism involves an initial protonolysis to eliminate cyclopentadiene, followed by a reductive elimination from an indium(III) intermediate, such as (C₅H₅)In(PPh₂)₂, to yield the indium(I) product In(C₅H₅) and tetraphenyldiphosphine (P₂Ph₄). acs.orgacs.org The elimination of cyclopentadiene from In(C₅H₅)₃ is significantly more facile than the corresponding elimination of methane from InMe₃, suggesting that C-C or C-H reductive elimination from simple trialkylindium(III) compounds is a kinetically challenging step. acs.org
Thermal Decomposition Pathways and Mechanisms
The thermal stability and decomposition of methylindium compounds, particularly trimethylindium (TMIn), are critical for their application in processes like metalorganic chemical vapor deposition (MOCVD). The decomposition can proceed through different mechanisms, primarily influenced by temperature, pressure, and the surrounding chemical environment.
Research indicates that the decomposition of TMIn is not a simple, single-step process but involves the sequential cleavage of indium-carbon (In-C) bonds. In the gas phase, the process is often initiated by the homolytic fission of one In-C bond to produce a dimethylindium radical ((CH₃)₂In•) and a methyl radical (•CH₃). This initial step is followed by further dissociation.
A commonly proposed gas-phase decomposition mechanism involves the following steps:
(CH₃)₃In → (CH₃)₂In• + •CH₃
(CH₃)₂In• → CH₃In + •CH₃
CH₃In → In + •CH₃
The liberated methyl radicals typically recombine to form stable molecules like ethane (B1197151) (C₂H₆). researchgate.netresearchgate.net The intermediate species, methylindium (InCH₃ or MI), can be relatively stable at lower temperatures but will decompose to atomic indium at higher temperatures or potentially polymerize into a (InCH₃)ₓ film. researchgate.netresearcher.life
However, studies have also shown that the decomposition can be a heterogeneous, surface-mediated process, which contradicts earlier reports of purely gas-phase reactions. nii.ac.jp In a hot-wall flow-tube reactor, the decomposition of TMIn was observed to be an autocatalytic process with an induction period dependent on the carrier gas. nii.ac.jp This suggests that the reactor wall becomes activated and plays a crucial role in the thermolysis. When TMIn is decomposed on a silicon surface (Si(111)-7x7), the process is also temperature-dependent. At low temperatures (120 K), TMIn is primarily adsorbed molecularly. e4journal.com As the temperature increases, the In-C bonds progressively break, with complete cleavage occurring between 540 K and 620 K. e4journal.com
Kinetic modeling of TMIn decomposition in the gas phase at 593 K (320 °C) shows a partial decomposition of about 8% after 400 seconds, generating methylindium (MI) and ethane. researchgate.netrsc.orgkisti.re.kr This percentage increases significantly with time, reaching approximately 34% after one hour. researchgate.netresearchgate.net At higher temperatures, such as 450 °C, the decomposition into atomic indium is much faster. researchgate.net
Table 1: Thermal Decomposition Data for Trimethylindium (TMIn)
| Temperature (K) | Environment/Substrate | Key Observations | Products |
| 120 | Si(111)-7x7 Surface | Primarily molecular adsorption with minor In-C bond splitting. e4journal.com | Adsorbed (CH₃)₃In |
| 280 | Si(111)-7x7 Surface | Partial desorption and further dissociation of In-C bonds. e4journal.com | Adsorbed (CH₃)ₓIn, CH₃ |
| 540 - 620 | Si(111)-7x7 Surface | Complete cracking of In-C bonds. e4journal.com | Adsorbed In, CH₃ |
| 573 - 723 | Hot-wall flow-tube reactor | Heterogeneous, autocatalytic, surface-mediated decomposition. nii.ac.jp | Indium film, C₂H₆ |
| 593 | Gas Phase (N₂) | ~8% decomposition after 400s; ~34% after 1 hour. researchgate.netresearchgate.net | Methylindium (MI), Ethane (C₂H₆) |
| > 670 | Flow System | Complete deposition of indium in the reaction zone. researcher.life | Indium film, Methane, Ethane |
| > 950 | Si(111)-7x7 Surface | Formation of Silicon Carbide (SiC) after C-H bond cracking and In desorption. e4journal.com | SiC |
Photochemical Reactivity of Methylindium Species
Methylindium compounds exhibit significant reactivity when exposed to ultraviolet (UV) radiation. The absorption of UV photons provides the necessary energy to induce electronic transitions, leading to the dissociation of the molecule. This process, known as photolysis or photodissociation, is fundamental to photo-assisted chemical vapor deposition techniques.
The UV absorption spectra of group III organometallic compounds, including methylindium derivatives, are characterized by weak long-wavelength absorption followed by strong absorption at shorter wavelengths. aip.org For trimethylindium (TMIn), studies show strong absorption in the UV region, which facilitates its photolytic dissociation. researchgate.net For instance, a pulsed laser at 213 nm can effectively photodissociate TMIn, producing a high concentration of atomic indium. researchgate.nete4journal.com
The photodissociation mechanism is wavelength-dependent. Irradiation at 193 nm of TMIn adsorbed on a gallium arsenide (GaAs) surface at 150 K leads to the cleavage of the In-C bond. nii.ac.jp This is attributed to the direct photoabsorption by the adsorbed TMIn species rather than the substrate. nii.ac.jp In contrast, irradiation at a longer wavelength like 351 nm produces no change, indicating a threshold energy is required for photodissociation. nii.ac.jp
A proposed pathway for the photodissociation of TMIn upon absorption of a UV photon involves the formation of an excited state, which then rapidly decomposes. researchgate.nete4journal.com One suggested mechanism is:
In(CH₃)₃ + hν (UV) → [In(CH₃)₃]* → In(CH₃)₂* + CH₃• → In + 2CH₃• + C₂H₆
This indicates that upon absorbing a UV photon, TMIn decomposes into a methyl fragment and an excited dimethylindium species, which then rapidly breaks down into an indium atom and ethane. e4journal.com Research involving UV photolysis of gallium or indium atoms with methane in solid argon matrices has also led to the formation of the methylmetal(I) compound, CH₃M (where M=In), which was identified by its IR spectra. rsc.org
Table 2: UV Absorption Data for Methylindium and Related Compounds
| Compound | Wavelength Range (nm) | Key Features |
| Trimethylindium (TMIn) | < 250 | Strong absorption band peaking below 200 nm. researchgate.net |
| Ethyldimethylindium (EDMIn) | 185 - 320 | Weak long-wavelength absorption followed by a strong absorption band. aip.org |
| General Group III Alkyls | UV Region | Spectra typically show a weak long-wavelength absorption followed by a strong absorption. aip.org |
Catalytic Reactivity in Organic Transformations
Indium complexes, including those derived from or containing methylindium species, function as effective Lewis acid catalysts in a variety of organic reactions. capes.gov.brchemrxiv.org Their utility stems from the electron-deficient nature of the indium center, which can activate substrates for subsequent transformations.
Methylindium compounds have been investigated as catalysts or precatalysts in several important reactions. One notable area is the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. Methylindium dithiolate complexes have been shown to act as initiators for the ROP of L-lactide, rac-lactide, ε-caprolactone, and β-butyrolactone. researchgate.net Similarly, phosphasalen-ligated indium complexes demonstrate high activity and isoselectivity in the polymerization of rac-lactide. americanelements.com
Another significant application is in the synthesis of cyclic carbonates from the coupling of carbon dioxide (CO₂) with epoxides. researchgate.net In these reactions, an indium complex, often used in a binary system with a co-catalyst like a tetralkylammonium halide, displays high catalytic activity under mild conditions, such as balloon pressure of CO₂. researchgate.net The mechanism is proposed to involve the Lewis acidic indium center activating the epoxide for nucleophilic attack by the halide, followed by CO₂ insertion.
While simple trimethylindium may not be the direct catalyst, it often serves as a precursor for synthesizing more complex and stable indium-based catalysts. For example, it can be reacted with protic ligands to generate well-defined catalytic species. researchgate.net The catalytic activity of these indium complexes is influenced by the steric and electronic properties of the ligands attached to the indium center. researchgate.net
Table 3: Catalytic Applications of Methylindium-Based Systems
| Catalytic System | Organic Transformation | Substrates | Key Findings |
| Methylindium dithiolate complexes | Ring-Opening Polymerization (ROP) | L-lactide, rac-lactide, ε-caprolactone, β-butyrolactone | Effective initiators for polymerization. researchgate.net |
| Phosphasalen indium complexes | ROP of rac-lactide | rac-Lactide | High reaction rates and isoselectivity. americanelements.com |
| Indium imino/aminophenolate complexes (+ co-catalyst) | Coupling of CO₂ and epoxides | Epoxides, CO₂ | High catalytic activity for cyclic carbonate synthesis under mild conditions. researchgate.net |
| [In(ONNO)(CH₂SiMe₃)] / PhCH₂OH | ROP | Cyclic Esters | Competently mediates non-stereoselective ROP via an activated monomer mechanism. researchgate.net |
Advanced Spectroscopic and Structural Characterization of Methylindium Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of methylindium derivatives in solution and the solid state. numberanalytics.com The observation of various nuclei provides a comprehensive picture of the molecular framework.
A multi-nuclear NMR approach is essential for the unambiguous characterization of methylindium compounds. researchgate.net ¹H and ¹³C NMR spectra provide information about the organic ligands, while ¹¹³In and ¹¹⁵In NMR directly probe the indium center.
¹H and ¹³C NMR: The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the methyl groups and any other organic moieties attached to the indium atom. For instance, in solution, some indium complexes exhibit time-averaged resonances at room temperature, suggesting highly fluxional behavior. acs.org In contrast, other compounds may show distinct, sharp resonances, indicating a more rigid structure in solution. acs.org For example, the ¹H NMR spectrum of the air-stable organoindium complex [MeIn{SeC4H(Me-4,6)2N2}2] has been used for its characterization. researchgate.net Similarly, ¹³C MAS NMR spectroscopy has been identified as an effective tool for studying surface compounds, such as oxyindium-methyl species formed on modified zeolites. researchgate.net
¹¹³In and ¹¹⁵In NMR: Indium has two NMR-active quadrupolar nuclei, ¹¹³In (I = 9/2) and ¹¹⁵In (I = 9/2), with ¹¹⁵In being the more receptive nucleus due to its higher natural abundance (95.7%). Solid-state NMR studies of indium complexes are particularly valuable. rsc.orgrsc.org The large quadrupole moment of these nuclei makes the NMR parameters highly sensitive to the symmetry and electronic structure of the local indium environment. rsc.org This sensitivity allows ¹¹⁵In SSNMR to be a powerful probe, especially for characterizing disordered or microcrystalline solids where single-crystal X-ray diffraction is not feasible. rsc.org
Table 1: Representative NMR Data for Select Indium Compounds Note: This table contains illustrative data for indium compounds to demonstrate typical spectroscopic values. Specific data for a single, simple "Indium, methyl-" compound is not readily available as it is typically part of a more complex molecule.
| Compound Type | Nucleus | Chemical Shift (δ) / ppm | Remarks | Source(s) |
| Indium(III) Alkoxide Adduct | ¹H | 1.39, 1.45, 1.57 | Time-averaged resonances indicating fluxional behavior. | acs.org |
| Indium(III) Alkoxide Adduct | ¹³C | Varies | Confirms the presence of organic ligands. | acs.org |
| Oxyindium-Methyl Species | ¹³C | Varies | Used to identify species formed on zeolite surfaces. | researchgate.net |
| Indium(I) Complexes | ¹¹⁵In | Varies widely | Highly sensitive to local symmetry and coordination. | rsc.org |
| Indium(III) Coordination Complexes | ¹¹⁵In | Varies widely | Anisotropies range from 85 ± 15 to 550 ± 60 ppm. | rsc.org |
Dynamic NMR (DNMR) techniques are employed to investigate reversible molecular processes like conformational changes and ligand exchange. libretexts.org These methods, particularly Variable-Temperature (VT) NMR and 2D Exchange Spectroscopy (EXSY), provide quantitative data on the kinetics and thermodynamics of these dynamic events. numberanalytics.comnih.gov
Many organoindium compounds, including methylindium derivatives, are not static structures in solution. They can undergo rapid intramolecular rearrangements or intermolecular ligand exchange. libretexts.orgnumberanalytics.com VT-NMR experiments can "freeze out" these processes at low temperatures, allowing for the observation of distinct signals for each species, or show coalescence and sharpening of signals at high temperatures. numberanalytics.com This allows for the determination of activation energy barriers for these processes. nih.gov For example, the fluxionality of certain indium-tin alkoxides has been noted through the observation of time-averaged resonances in their room temperature NMR spectra. acs.org EXSY is a powerful 2D NMR technique that provides direct evidence of chemical exchange between different nuclear sites, confirming the pathways of ligand exchange or rearrangement. libretexts.orgnumberanalytics.com
Solid-state NMR (SSNMR) is a crucial tool for characterizing methylindium compounds in their solid form, providing insights where solution NMR or diffraction methods may be insufficient. mdpi.com It is particularly potent for analyzing the structure and dynamics of materials at a molecular level. rsc.org
For indium compounds, ¹¹⁵In SSNMR is the technique of choice. rsc.org Experiments are often performed at high magnetic field strengths to overcome the challenges associated with the large quadrupolar interaction of the ¹¹⁵In nucleus. rsc.orgrsc.org From the resulting spectra, parameters such as the nuclear quadrupolar coupling constant (CQ) and chemical shift (CS) tensor are determined. rsc.orgrsc.org These parameters are directly related to the electric field gradient (EFG) and magnetic shielding at the indium nucleus, providing a detailed description of its coordination environment, including bond distances and angles. rsc.org For instance, ¹¹⁵In SSNMR has been successfully applied to various low oxidation-state indium(I) complexes, correlating the NMR tensor parameters to the local structure and symmetry. rsc.org Furthermore, SSNMR has been instrumental in identifying the formation of indium-methyl species during the interaction of methane (B114726) with indium-modified zeolites, where InO+ species react with methane to form oxyindium-methyl species. researchgate.net
Vibrational Spectroscopy: Infrared and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. mt.comedinst.com They are essential for identifying functional groups and providing information about bond strengths and molecular conformation in methylindium compounds. d-nb.info
The vibrational spectra of methylindium compounds are characterized by specific absorption or scattering bands corresponding to the stretching and bending of bonds. The frequencies of these vibrations are determined by the masses of the connected atoms and the strength of the chemical bond. d-nb.info
Indium-Carbon (In-C) Vibrations: The In-C stretching frequency is a key diagnostic peak for methylindium compounds. These vibrations are sensitive markers of the local chemical environment. osti.gov The analysis of IR and Raman spectra can confirm the presence of the direct bond between the indium metal center and the methyl group's carbon atom.
Indium-Heteroatom Vibrations: In more complex methylindium derivatives, vibrations involving indium bonded to heteroatoms (e.g., oxygen, nitrogen, selenium) are also critical. For example, new bands appearing in the 440-470 cm⁻¹ region in the IR and Raman spectra of an Indium(III) complex have been attributed to indium-oxygen interactions. oatext.com In situ ATR-FTIR spectroscopy has been used to monitor the formation of indium carbonate complexes, identified by characteristic asymmetric and symmetric carbonate stretching modes around 1560 and 1400 cm⁻¹. acs.org The study of how these frequencies shift upon coordination provides valuable information about the nature and strength of the indium-ligand bond. d-nb.info
Table 2: Characteristic Vibrational Frequencies for Indium Compounds
| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy Technique | Remarks | Source(s) |
| Indium-Oxygen Stretching | ~200 - 230 | IR / Raman | Found in acetylacetonate (B107027) and tropolonate complexes. | sfu.ca |
| Indium-Oxygen Interaction | ~345 - 470 | IR / Raman | Observed in new complex formation. | oatext.com |
| Carbonate Asymmetric Stretch | ~1560 | IR | Indicates formation of a covalent indium carbonate complex. | acs.org |
| Carbonate Symmetric Stretch | ~1400 | IR | Indicates formation of a covalent indium carbonate complex. | acs.org |
Vibrational spectroscopy is a powerful method for studying the different spatial arrangements of atoms (conformers) in a molecule. rsc.orgmdpi.com By comparing experimental IR and Raman spectra with theoretical calculations (often using Density Functional Theory, DFT), the most stable conformers of a molecule in a given environment can be identified. rsc.orgscirp.org
Mass Spectrometry Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of methylindium compounds. Different ionization techniques offer unique advantages for analyzing these organometallic species.
Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides detailed information about the fragmentation of methylindium compounds. chemguide.co.uk In EI-MS, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions. chemguide.co.uklibretexts.org The resulting mass spectrum is a fingerprint of the compound, revealing characteristic fragmentation pathways.
For trimethylindium (B1585567) (In(CH₃)₃), the mass spectrum typically shows the molecular ion peak, although its intensity can be low. The primary fragmentation process involves the sequential loss of methyl radicals (•CH₃). nist.govdtic.mil This leads to the formation of prominent fragment ions such as [In(CH₃)₂]⁺ and [InCH₃]⁺. The base peak in the spectrum is often the [In(CH₃)₂]⁺ ion, indicating its relative stability. Further fragmentation can lead to the formation of the bare indium ion, In⁺. The fragmentation of dimeric methylindium compounds in the gas phase has also been observed, suggesting the stability of these bridged species. rsc.orgcapes.gov.br
A representative fragmentation pattern for trimethylindium under EI-MS is outlined in the table below.
| Ion | m/z (for ¹¹⁵In) | Proposed Fragmentation Pathway |
|---|---|---|
| [In(CH₃)₃]⁺• | 160 | Molecular Ion |
| [In(CH₃)₂]⁺ | 145 | Loss of •CH₃ from [In(CH₃)₃]⁺• |
| [InCH₃]⁺ | 130 | Loss of •CH₃ from [In(CH₃)₂]⁺ |
| [In]⁺ | 115 | Loss of •CH₃ from [InCH₃]⁺ |
This table is interactive. Click on the headers to sort the data.
Softer ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are indispensable for the characterization of larger, more complex, and fragile methylindium-containing species, such as adducts and clusters. nih.govnih.gov These methods are particularly useful for analyzing non-covalent assemblies, preserving the integrity of the complex during the ionization process. nih.govnih.gov
ESI-MS has been successfully employed to study a variety of organometallic complexes. chemrxiv.org The gentle nature of ESI allows for the transfer of intact complexes from solution to the gas phase, enabling the determination of their stoichiometry and the study of their solution-phase behavior. nih.gov For methylindium compounds, ESI-MS can be used to characterize adducts with Lewis bases, such as amines and phosphines, providing direct evidence for their formation and composition in solution. wikipedia.orgcdnsciencepub.com
MALDI-Time of Flight (TOF) mass spectrometry is another soft ionization technique that is well-suited for the analysis of high molecular weight compounds and complex mixtures. biomerieux.combruker.com In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. biomerieux.com This technique has found broad applications in the characterization of polymers, biomolecules, and, increasingly, organometallic complexes. frontiersin.orgmabion.eu For methylindium chemistry, MALDI-TOF MS can be used to analyze oligomeric or polymeric structures and to characterize the products of polymerization reactions initiated by methylindium catalysts.
| Technique | Ionization Principle | Key Advantages for Methylindium Compounds | Typical Applications |
| ESI-MS | Soft ionization from a charged droplet. worktribe.com | Preserves non-covalent interactions; suitable for solution-phase studies. nih.gov | Characterization of adducts, reaction intermediates, and solution stoichiometry. |
| MALDI-TOF MS | Laser-induced desorption/ionization from a matrix. biomerieux.com | High mass range; suitable for large complexes and polymers; minimal fragmentation. biomerieux.commabion.eu | Analysis of clusters, polymers, and other high-mass methylindium species. researchgate.net |
This table provides a comparative overview of ESI-MS and MALDI-TOF MS techniques.
X-ray Diffraction Analysis
X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing. iastate.edu
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the molecular structure of methylindium compounds in the solid state. uhu-ciqso.es This technique has been instrumental in revealing the diverse structural motifs adopted by these compounds, from simple monomers to complex polymers and clusters. nih.gov
For example, SC-XRD has shown that trimethylindium can exist in different polymorphic forms. wikipedia.org In the gas phase, it is a monomer with a trigonal planar geometry. wikipedia.org However, in the solid state, it can form tetramers or hexamers through intermolecular In···C interactions, leading to five-coordinate indium centers in a distorted trigonal bipyramidal geometry. wikipedia.org The bond lengths determined by SC-XRD provide valuable insights into the nature of the bonding in these associated structures.
SC-XRD has also been crucial in characterizing the structures of numerous methylindium derivatives, including adducts with Lewis bases, amido compounds, and phenoxides. rsc.orgcapes.gov.brresearchgate.netacs.orgresearchgate.net These studies have revealed a wide range of coordination numbers and geometries for the indium atom, highlighting its flexible coordination chemistry. For instance, the structure of the 1:1 adduct of trimethylindium with 1,4-dithiane (B1222100) shows infinite chains with five-coordinate indium atoms. researchgate.net
| Compound | Solid-State Structure | Key Structural Features | Reference |
| Trimethylindium (tetragonal) | Tetrameric network | Five-coordinate In, distorted trigonal bipyramidal geometry. wikipedia.org | wikipedia.org |
| Trimethylindium (rhombohedral) | Hexamers | (InC)₆ rings in a chair conformation. wikipedia.org | wikipedia.org |
| (CH₃)₃In · S₂C₄H₈ | Infinite chains | Nearly planar In(CH₃)₃ units bridged by dithiane. researchgate.net | researchgate.net |
| {Me₂In[N(CH₂)₂N(Me)CH₂CH₂]}₂ | Amido-bridged dimer | Four-coordinate indium centers. rsc.orgcapes.gov.br | rsc.orgcapes.gov.br |
This table summarizes key structural data for selected methylindium compounds determined by SC-XRD.
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. wikipedia.org It is particularly useful for identifying crystalline phases, assessing sample purity, and studying solid-state transformations. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com While PXRD provides less detailed structural information than SC-XRD, it is a rapid and non-destructive method for routine analysis. wikipedia.org
In the context of methylindium chemistry, PXRD can be used to:
Identify the crystalline form of a bulk sample of a methylindium compound and compare it to known polymorphs.
Confirm the formation of a new crystalline phase in a solid-state reaction involving a methylindium precursor.
Assess the purity of a synthesized methylindium compound by detecting the presence of crystalline impurities.
Monitor phase transitions as a function of temperature or pressure.
For instance, PXRD can be used to distinguish between the tetragonal and rhombohedral phases of trimethylindium. wikipedia.org It is also employed to characterize the products of solid-state thermal decomposition of methylindium compounds, which are often used as precursors for the synthesis of indium-containing materials like indium selenide (B1212193). researchgate.netgoogle.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Methylindium Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and many transition metal ions. bruker.comwashington.edu It is a highly sensitive method for studying the electronic structure and environment of paramagnetic centers. bruker.com
While the majority of simple methylindium(III) compounds are diamagnetic (containing no unpaired electrons) and therefore EPR-silent, EPR spectroscopy becomes a crucial tool for investigating paramagnetic species that may be formed during certain reactions. rsc.org This includes:
Methylindium radicals: Although highly reactive and short-lived, methylindium radicals or radical adducts could potentially be generated and studied under specific conditions, such as through photolysis or radiolysis. Studies on methyl radicals trapped in zeolites demonstrate the utility of EPR in characterizing such species. ichtj.waw.pl
Indium(II) species: Methylindium compounds containing indium in a +2 oxidation state would be paramagnetic and thus amenable to EPR analysis. Dimeric indium(II) complexes have been studied by EPR, revealing information about the coupling between the two unpaired electrons. cardiff.ac.uk
Complexes with radical ligands: If a methylindium moiety is coordinated to a ligand that is a radical, the resulting complex will be paramagnetic. EPR spectroscopy can provide information about the distribution of the unpaired electron spin density between the indium center and the ligand. cardiff.ac.uk
For example, EPR studies on diazabutadiene-indium complexes have shown that the unpaired spin density is primarily located on the ligand, with weak hyperfine coupling to the indium nucleus. cardiff.ac.uk The magnitude of the hyperfine coupling constant provides insight into the extent of delocalization of the unpaired electron onto the metal center.
| Paramagnetic Species | Potential Origin | Information from EPR |
| Methylindium Radicals | Photolysis, Radiolysis | g-values, hyperfine coupling to In and H nuclei. |
| Indium(II) Compounds | Reduction of In(III) precursors | Electronic ground state, In-In interactions in dimers. cardiff.ac.uk |
| Complexes with Radical Ligands | Reaction with a radical ligand | Spin density distribution, metal-ligand covalent character. cardiff.ac.uk |
This table illustrates the application of EPR spectroscopy to potential paramagnetic methylindium species.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful, surface-sensitive technique utilized to analyze the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. wikipedia.orgcarleton.edu This method involves irradiating a sample with monoenergetic soft X-rays, which causes the emission of core-level electrons. bris.ac.uk The binding energy of these emitted photoelectrons is then measured, providing a characteristic "fingerprint" for the elements present and offering insights into their chemical bonding environment. carleton.edulibretexts.org
In the context of methylindium compounds, XPS is instrumental in characterizing thin films and surfaces, particularly in processes like Atomic Layer Deposition (ALD). For instance, in the ALD of indium oxide films using trimethylindium (a methylindium compound) and an oxygen source, XPS analysis can confirm the purity of the films, detect any carbon-based impurities, and determine the stoichiometry of the resulting indium oxide. aip.orgresearchgate.net
A significant challenge in the XPS analysis of indium compounds is the subtle shift in the binding energies of the commonly analyzed In 3d core level, which can make it difficult to distinguish between different chemical states. surfacesciencewestern.comxpsfitting.com For example, the binding energy shifts between indium metal, indium oxide, and other indium compounds can be small. thermofisher.com To overcome this, a comprehensive analysis often involves examining other signals in addition to the In 3d peak, such as the In MNN Auger peaks. surfacesciencewestern.comxpsfitting.com The kinetic energy of these Auger electrons provides a wider range of values, which, when used to calculate the modified Auger parameter, can offer more definitive speciation of the indium compounds present. xpsfitting.com
The shape of the XPS peaks also provides valuable information. For metallic indium, the In 3d peaks are typically asymmetric. thermofisher.com In indium oxides, peak asymmetry can indicate the presence of different oxygen-containing species, such as hydroxides, or point to defects within the oxide lattice. thermofisher.com
Here is an illustrative data table of experimental In 3d₅/₂ binding energies for various indium compounds, highlighting the challenge of differentiation based on this peak alone.
Interactive Data Table: Experimental In 3d₅/₂ Binding Energies for Select Indium Compounds
| Compound | In 3d₅/₂ Binding Energy (eV) |
| In metal | 443.8 |
| In₂O₃ | 444.2 |
| In(OH)₃ | 445.0 |
| InCl₃ | 445.8 |
| InF₃ | 446.1 |
Note: These are representative values and can vary slightly depending on the specific experimental conditions and instrument calibration. Data sourced from multiple references. xpsfitting.comresearchgate.net
By combining the analysis of core-level spectra, Auger peaks, and peak shapes, researchers can gain a detailed understanding of the surface chemistry and electronic structure of methylindium-derived materials. xpsfitting.com
Advanced In Situ Spectroscopic Probes for Reaction Monitoring
In situ spectroscopic techniques are indispensable for monitoring chemical reactions in real-time, providing dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates. mun.ca These methods allow for the analysis of a reaction as it happens, without the need to isolate and analyze samples at different time points (ex situ). mdpi.com For methylindium compounds, several advanced in situ spectroscopic probes are particularly valuable.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:
In situ NMR spectroscopy is a powerful tool for studying the solution-phase reactions of methylindium compounds. wiley.com By placing the reaction mixture directly in the NMR spectrometer, often in specialized high-pressure tubes for reactions under non-ambient conditions, researchers can track the disappearance of reactants and the appearance of products over time. wiley.com For example, in the reaction of trimethylindium with ligands, ¹H and ¹³C NMR can monitor the changes in the chemical environment of the methyl groups and the ligand protons, providing insights into ligand exchange processes and the formation of new indium complexes. researchgate.netcore.ac.uk Kinetic data, such as reaction rates and activation energies, can be determined from the changes in peak intensities over time. researchgate.net Furthermore, advanced 2D NMR techniques, such as COSY, can be adapted for in situ studies to elucidate the connectivity of complex reaction mixtures and identify intermediates that may not be observable by other methods. rsc.org
In Situ Infrared (IR) and Raman Spectroscopy:
Both in situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a reaction mixture. nih.govbeilstein-journals.org In situ FTIR, often utilizing an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, can monitor changes in the characteristic vibrational bands of reactants and products. mdpi.comrsc.org This is particularly useful for tracking reactions involving changes in bonding, such as the reaction of methylindium compounds in polymerization processes. researchgate.net
In situ Raman spectroscopy is complementary to IR and is well-suited for monitoring reactions in both liquid and solid phases. beilstein-journals.orgmt.com It can be used to follow the progress of mechanochemical reactions involving methylindium compounds in real-time. beilstein-journals.org For instance, during the growth of indium nitride thin films from methylindium precursors, in situ Raman can track the formation of In-N bonds. dntb.gov.ua
The following table provides examples of how these in situ techniques can be applied to monitor reactions of methylindium compounds.
Interactive Data Table: Application of In Situ Spectroscopic Probes for Monitoring Methylindium Reactions
| In Situ Technique | Information Obtained | Example Application |
| NMR Spectroscopy | Reaction kinetics, identification of intermediates and products in solution. rsc.org | Monitoring the reaction of Me₃In with a protic ligand to observe the formation of methane and the new methylindium complex. core.ac.uk |
| FTIR Spectroscopy | Changes in functional groups, reaction progress, and endpoint determination. mdpi.com | Following the ring-opening polymerization of lactones initiated by a methylindium complex by observing the disappearance of the monomer's C=O stretch and the appearance of the polymer's ester C=O stretch. researchgate.net |
| Raman Spectroscopy | Real-time monitoring of solid-state and solution reactions, structural changes. beilstein-journals.org | Observing the formation of InN during the plasma-enhanced atomic layer deposition using trimethylindium and a nitrogen plasma source. dntb.gov.uaacs.org |
The real-time data provided by these advanced in situ spectroscopic probes are crucial for understanding the intricate reaction pathways of methylindium compounds, enabling the optimization of reaction conditions and the rational design of new synthetic routes and materials. mdpi.comwiley.com
Applications of Methylindium Compounds in Advanced Materials and Catalysis
Precursors for Chemical Vapor Deposition (CVD) and Metal-Organic Vapor Phase Epitaxy (MOVPE)
Methylindium, primarily in the form of trimethylindium (B1585567) (InMe₃ or TMI), is a cornerstone organometallic precursor for Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE). mocvd-precursor-encyclopedia.dewikipedia.org MOCVD is a chemical vapor deposition technique used to produce high-purity, high-performance single-crystal thin films. indiana.edu TMI is a colorless, volatile solid, which, despite its relatively low vapor pressure, is sufficient for MOVPE applications. mocvd-precursor-encyclopedia.dewikipedia.org Its utility stems from its ability to be transported in the vapor phase to a heated substrate, where it thermally decomposes to deposit indium as part of a compound semiconductor. numberanalytics.com The choice of precursor is critical as it dictates the composition, growth rate, and microstructure of the resulting film. numberanalytics.com
Trimethylindium is the most frequently used indium source for the MOVPE deposition of indium-containing III-V compound semiconductors. mocvd-precursor-encyclopedia.dewikipedia.org These materials, such as Indium Phosphide (B1233454) (InP), Indium Arsenide (InAs), and Indium Gallium Arsenide (InGaAs), are critical components in a wide array of optoelectronic and high-frequency electronic devices. For instance, InP is grown using trimethylindium in combination with phosphine (B1218219) (PH₃) or tertiarybutylphosphine (TBP). mocvd-precursor-encyclopedia.de Similarly, the growth of InGaAs layers often employs trimethylindium along with a gallium precursor like triethylgallium (B73383) (TEGa) and an arsenic source. mocvd-precursor-encyclopedia.de
The quality of the deposited films is highly dependent on the precursor and growth conditions. For example, the use of ethyldimethylindium (EDMIn) with TBP for growing InP has been shown to yield high-purity layers with excellent electrical and optical properties, comparable to those grown with the conventional TMI and phosphine combination. mocvd-precursor-encyclopedia.de
Table 1: Examples of Methylindium Precursors in MOVPE
| Precursor | Co-reactant(s) | Deposited Film | Key Findings | Reference |
|---|---|---|---|---|
| Trimethylindium (TMI) | Phosphine (PH₃) | Indium Phosphide (InP) | Standard precursor combination for InP growth. | mocvd-precursor-encyclopedia.de |
| Trimethylindium (TMI) | Ammonia (B1221849) (NH₃) | Indium Nitride (InN) | Requires a high NH₃/TMI ratio to prevent indium droplet formation. | mocvd-precursor-encyclopedia.de |
| Ethyldimethylindium (EDMIn) | Tertiarybutylphosphine (TBP) | Indium Phosphide (InP) | Produces InP layers with good electrical and optical properties. | mocvd-precursor-encyclopedia.de |
The growth of III-V semiconductor materials via MOVPE is a complex process governed by kinetics, and the precise atomic-scale mechanisms are still an area of active research. rsc.orgresearchgate.net The process involves the transport of the methylindium precursor and the group V source to the substrate, their decomposition, and the subsequent incorporation of the elements into the crystal lattice. numberanalytics.com
For the growth of materials like InN from trimethylindium and ammonia, a key challenge is the low decomposition temperature of InN compared to the high thermal stability of ammonia. mocvd-precursor-encyclopedia.de This necessitates using a high ratio of the group V precursor to the group III precursor (V/III ratio) to prevent the formation of metallic indium droplets on the surface. mocvd-precursor-encyclopedia.deescholarship.org
Recent computational studies using density-functional molecular dynamics have begun to unravel the reaction pathways. These simulations show that the dissociation of trimethylindium, a crucial step for delivering indium atoms to the growth surface, can be assisted by collisions with hydrogen molecules, intramolecular processes, or interactions with the substrate surface itself. rsc.org For example, on a graphene surface, trimethylindium reactions can lead to the formation of indium monomers or other reactive species like InH and CH₃In, which are essential for nucleation and growth. rsc.org
The surface chemistry during MOVPE is critical as it dictates the quality of the epitaxial film. indiana.edu The process involves a sequence of events including the adsorption of precursor molecules onto the substrate surface, their surface diffusion, chemical reaction (decomposition), and the incorporation of atoms into the lattice. indiana.edu
In the case of InP growth on an InP substrate, the initial surface reconstruction plays a significant role. indiana.edu The reaction of the indium precursor with the phosphorus-terminated surface involves several steps, including the initial physisorption of the precursor, its dissociative chemisorption, and the subsequent formation of P-In-P bridges, eventually leading to the growth of a new indium layer. indiana.edu
The interaction between the precursor and the surface is highly specific. Studies on the MOCVD of 2D materials on graphene have shown that trimethylindium can react directly with the graphene surface, leading to the delivery of indium adatoms for subsequent film growth. rsc.org Understanding these surface reactions is fundamental to controlling the layer-by-layer growth essential for creating high-quality heterostructures and devices. indiana.edu
Role in Atomic Layer Deposition (ALD) Processes
Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds up films one atomic layer at a time through sequential, self-limiting surface reactions. wikipedia.orgwikipedia.org This method allows for exceptional control over film thickness and uniformity, even on complex, three-dimensional structures. rsc.org Trimethylindium is a widely used precursor for the ALD of indium-containing films, most notably indium oxide (In₂O₃). researchgate.netosti.govresearchgate.net
In a typical ALD process for In₂O₃, the substrate is exposed to sequential pulses of trimethylindium and an oxygen source, such as ozone (O₃) or water (H₂O), separated by purge steps with an inert gas. rsc.orgresearchgate.net Research has shown that ozone is a particularly effective oxygen source for achieving sustained In₂O₃ growth with TMI, as other sources like O₂, deionized water, and hydrogen peroxide may not be as viable. researchgate.netosti.gov The process is self-limiting, meaning the reaction stops once all available surface sites are occupied by the precursor molecule. researchgate.net
This precise control has enabled the fabrication of high-quality In₂O₃ thin films for applications like transparent conducting oxides and thin-film transistors (TFTs). researchgate.netresearchgate.netd-nb.info ALD-grown In₂O₃ films using TMI and ozone can be dense, pure, and highly uniform, with deposition temperatures typically in the range of 100–200 °C. researchgate.netosti.gov
Table 2: ALD of Indium Oxide Using Trimethylindium
| Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Resulting Film Properties | Reference |
|---|---|---|---|---|
| Ozone (O₃) | 100-200 | ~0.46 | Dense, pure films with low resistivity. | researchgate.netosti.gov |
| Ozone (O₃) | 140 | 0.46 | Film resistivity as low as 1.4 × 10⁻³ Ω cm. | researchgate.net |
| Water (H₂O) | 200 | - | Used for creating In₂O₃/ZnO heterostructures for TFTs. | rsc.org |
Catalytic Applications in Organic Synthesis
While the primary application of methylindium compounds is in materials science, their Lewis acidic character makes them potential catalysts for organic reactions. core.ac.ukresearchgate.net Organometallic compounds, in general, are widely used as catalysts to accelerate chemical reactions, often providing higher selectivity and operating under milder conditions than traditional reagents. geeksforgeeks.org Indium(III) compounds are particularly attractive because they are often stable in the presence of various functional groups and can even be used in aqueous media. researchgate.net
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis. libretexts.orgillinois.edu Indium-based catalysts have shown promise in mediating such reactions. acs.org While many indium-mediated C-C bond formations, such as allylations, utilize indium metal or indium(I) salts, there is evidence suggesting that methylindium compounds can also act as catalysts. wikipedia.orgacs.org For example, trimethylindium has been cited as a potential catalyst for classic C-C bond-forming reactions like the Friedel-Crafts and Mukaiyama aldol (B89426) reactions, which leverage its ability to act as a Lewis acid. core.ac.uk These reactions are crucial for building the carbon skeletons of complex organic molecules. The development of transition metal-catalyzed C-C bond-forming reactions represented a significant advance, allowing for milder and more selective synthesis routes. illinois.edulibretexts.org The exploration of main group elements like indium for catalysis continues to be an area of interest. mdpi.com
Reduction and Oxidation Catalysis
While the primary catalytic applications of methylindium compounds lie elsewhere, their involvement in reduction and oxidation catalysis is an emerging area of interest. The Lewis acidity of indium(III) species is a key factor in their catalytic activity. researchgate.net Low-valent indium compounds, particularly those in the +1 oxidation state, can act as effective catalysts for certain carbon-carbon bond-forming reactions. acs.org For instance, indium(I) iodide has been shown to be an excellent catalyst for the α-selective allylation of ketones and hydrazones. acs.org This reactivity highlights the potential of low-oxidation-state indium species to act as metallic Lewis base catalysts. acs.org
In the context of oxidation, vanadium-based catalysts modified with other metals are often employed for selective oxidation processes. mdpi.com While direct use of methylindium as a primary oxidation catalyst is not common, the broader field of indium-containing materials in catalysis is expanding. For example, a mesoporous indium metal-organic framework has demonstrated remarkable catalytic activity for the Strecker reaction of ketones, showcasing the potential of indium sites in facilitating multicomponent reactions. nih.gov
Polymerization Catalysis Initiated by Methylindium Species
Methylindium compounds have garnered significant attention as initiators and catalysts in the ring-opening polymerization (ROP) of cyclic esters, a key process for producing biodegradable polymers like polylactide (PLA). researchgate.netacs.org These compounds have been shown to be effective in producing polymers with controlled molecular weights and narrow polydispersities. researchgate.net
Research has demonstrated that methylindium dithiolates are moderately active initiators for the ROP of rac-lactide. researchgate.net The stereoselectivity of the resulting polymer can be influenced by the ligands attached to the indium center. For instance, certain methylindium dithiolates can produce isotactically-enriched PLA. researchgate.net Chiral indium salen complexes have also been identified as highly active and isoselective catalysts for the ROP of racemic lactide, leading to well-controlled polymerizations and high molecular weight polymers. researchgate.net
The mechanism of polymerization often involves a coordination-insertion pathway. Kinetic studies of lactide polymerization using indium(III) halide systems suggest a first-order dependence on the indium concentration. acs.org The nature of the initiating species is crucial, with evidence pointing towards the formation of indium alkoxide species in situ. acs.org The following table summarizes key findings in methylindium-initiated polymerization.
| Initiator/Catalyst System | Monomer | Key Findings | Reference |
| Methylindium dithiolates | rac-lactide | Moderately active, can produce isotactic-enriched PLA. | researchgate.net |
| Chiral indium salen complexes | rac-lactide | Highly active and isoselective, producing high molecular weight PLA. | researchgate.net |
| InCl₃/BnOH/NEt₃ | d,l-lactide | Well-controlled polymerization, first-order kinetics in indium. | acs.org |
| Phosphasalen indium complexes | rac-lactide | High polymerization rates. | researchgate.net |
| Methylindium imino/aminophenolates | ε-caprolactone | Moderately active for ROP. | researchgate.net |
Precursors for Nanomaterial Synthesis
Methylindium compounds, particularly trimethylindium (InMe₃), are vital precursors in the synthesis of various indium-based nanomaterials. wikipedia.org Their volatility and clean decomposition characteristics make them ideal for vapor-phase synthesis techniques.
Methylindium compounds are instrumental in the production of III-V semiconductor quantum dots (QDs) and nanocrystals, such as indium phosphide (InP) and indium arsenide (InAs). wikipedia.orgijrat.org In metalorganic vapor-phase epitaxy (MOVPE), trimethylindium is a common indium source for the growth of these materials. wikipedia.org However, for the colloidal synthesis of some quantum dots like indium antimonide (InSb), highly reactive precursors such as trimethylindium can lead to uncontrollable growth. rsc.orgacs.org
The synthesis of InAs nanocrystal quantum dots can be achieved through the reaction of InCl₃ and As[Si(CH₃)₃]₃ at high temperatures, with trioctylphosphine (B1581425) acting as a solvent and capping agent. ijrat.org While not a direct use of methylindium, this highlights the broader context of indium precursors in QD synthesis. The choice of precursor is critical in controlling the size, shape, and properties of the resulting nanocrystals. rsc.org
The synthesis of one-dimensional (1D) nanostructures like nanowires is another area where methylindium compounds are employed. mdpi.comfrontiersin.org Trimethylindium is a key precursor in the MOVPE synthesis of InSb nanowires. acs.org The vapor-liquid-solid (VLS) mechanism is a common method for growing nanowires, where a metal catalyst nanoparticle directs the growth.
Recent advancements have also explored microfluidic-based synthesis of 1D nanostructures, offering better control over the self-assembly process. mdpi.com Layer-by-layer deposition is another technique used to create vertically aligned 1D nanostructures from nanocrystal building blocks. rsc.org An air-stable organoindium complex, [MeIn{SeC₄H(Me-4,6)₂N₂}₂], has been used as a single-source precursor for the synthesis of β-In₂Se₃ nanosheets and γ-In₂Se₃ nanobullets through thermolysis. researchgate.net This complex was also utilized to deposit indium selenide (B1212193) thin films via aerosol-assisted chemical vapor deposition. researchgate.net
Applications in Main Group Organometallic Chemistry
Methylindium compounds are fundamental reagents and building blocks within main group organometallic chemistry. wikipedia.org Organoindium chemistry primarily features indium in the +3 oxidation state. wikipedia.org Trialkyl derivatives like trimethylindium are typically prepared by alkylating indium trihalides with organolithium reagents. wikipedia.org
These compounds serve as starting materials for the synthesis of a wide array of other organoindium complexes with different ligands. researchgate.net For example, reactions of trimethylindium with protic ligands can lead to the formation of new indium complexes with tailored properties for catalysis or materials science applications. researchgate.net The study of methylindium compounds also contributes to the fundamental understanding of structure and bonding in main group organometallics, including the tendency of some to form dimers or larger aggregates. wikipedia.org
Computational and Theoretical Studies of Methylindium Compounds
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. ucl.ac.ukresearchgate.net Due to its favorable balance of computational cost and accuracy, DFT has been extensively applied to study methylindium compounds. umass.edu
DFT calculations have been instrumental in determining the geometric and electronic structures of methylindium species. For trimethylindium (B1585567) (TMI), a foundational precursor, calculations at the B3LYP/6-311++G(2df, 2p) level of theory confirm a trigonal planar geometry. aip.org The key structural parameters computed for TMI are summarized in the table below.
| Parameter | Calculated Value | Level of Theory |
|---|---|---|
| Geometry | Trigonal Planar | B3LYP/6-311++G(2df, 2p) |
| In-C Bond Distance | 2.16 Å | B3LYP/6-311++G(2df, 2p) |
| C-In-C Bond Angle | 120° | B3LYP/6-311++G(2df, 2p) |
DFT is also used to analyze the bonding in reaction intermediates. For instance, in the reaction between dimethylindium and water or hydrogen sulfide (B99878), the bond lengths of the initial molecular complexes have been calculated. The In-O bond length in (CH₃)₂In:OH₂ was found to be 2.432 Å, while the In-S bond in (CH₃)₂In:SH₂ was 3.173 Å.
Understanding the energetics of reactions involving methylindium is crucial for controlling chemical vapor deposition processes. DFT calculations provide detailed potential energy surfaces, revealing binding energies, transition state barriers, and reaction enthalpies.
A notable example is the gas-phase reaction of trimethylindium (TMIn) with water (H₂O) and hydrogen sulfide (H₂S). chemrxiv.org DFT studies show that the initial step is the formation of molecular complexes, (CH₃)₃In:OH₂ (R1) and (CH₃)₃In:SH₂ (R2), with binding energies of 12.6 kcal/mol and 3.9 kcal/mol, respectively. chemrxiv.org The subsequent elimination of a methane (B114726) (CH₄) molecule from each complex proceeds through transition states with energy barriers of 19.9 kcal/mol for the water adduct and 22.1 kcal/mol for the hydrogen sulfide adduct. chemrxiv.org The elimination of a second methane molecule, however, involves much higher energy barriers. chemrxiv.org
The table below summarizes key energetic data calculated using DFT for these reactions.
| Reaction/Process | Parameter | Calculated Value (kcal/mol) |
|---|---|---|
| TMIn + H₂O → (CH₃)₃In:OH₂ | Binding Energy | 12.6 |
| TMIn + H₂S → (CH₃)₃In:SH₂ | Binding Energy | 3.9 |
| (CH₃)₃In:OH₂ → (CH₃)₂InOH + CH₄ | Activation Energy Barrier | 19.9 |
| (CH₃)₃In:SH₂ → (CH₃)₂InSH + CH₄ | Activation Energy Barrier | 22.1 |
| (CH₃)₂InOH → CH₃InO + CH₄ | Activation Energy Barrier | 66.1 |
| (CH₃)₂InSH → CH₃InS + CH₄ | Activation Energy Barrier | 53.2 |
DFT calculations are a powerful tool for predicting spectroscopic properties, which aids in the characterization of molecules and the interpretation of experimental spectra. dtic.milresearchgate.netresearchgate.net
NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. ruc.dknih.gov This approach involves calculating the nuclear magnetic shielding tensors for a molecule, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ruc.dk While specific DFT-calculated NMR data for methylindium are not detailed in the surveyed literature, this methodology is standard for obtaining theoretical NMR spectra. nih.gov
IR Spectra: Theoretical infrared (IR) spectra are obtained by performing vibrational frequency calculations on the DFT-optimized geometry of a molecule. umass.eduyoutube.com The calculation yields a set of harmonic vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. dtic.mil These calculations are crucial for identifying the vibrational modes associated with experimental IR peaks. researchgate.netsemanticscholar.org
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netmdpi.comrsc.org The method provides insights into the nature of electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. rsc.org
Ab Initio Molecular Orbital Theory Approaches
Ab initio molecular orbital theory encompasses methods that are based on first principles of quantum mechanics without the use of empirical parameters. rsc.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide higher accuracy. ucl.ac.uk
In the study of methylindium compounds, ab initio calculations serve as a crucial benchmark to validate the results obtained from DFT methods. For the reactions of trimethylindium with H₂O and H₂S, calculations were performed using both DFT (B3LYP) and ab initio (MP2, CCSD(T)) methods. chemrxiv.org The results showed good agreement between the different levels of theory for both optimized geometries and relative energies, lending confidence to the DFT-calculated potential energy surface. chemrxiv.org This comparative approach is vital for ensuring the reliability of computational predictions. High-level ab initio calculations are particularly important for generating accurate potential energy surfaces used in reaction dynamics studies. rsc.orgnih.govresearchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational methods are exceptionally powerful for elucidating complex reaction mechanisms. By mapping out the potential energy surface, researchers can identify intermediates, transition states, and the lowest energy pathways for a given transformation.
Two key reaction mechanisms for trimethylindium (TMI) have been detailed computationally:
Reaction with H₂O and H₂S: As discussed in section 6.1.2, DFT and ab initio calculations have detailed the step-by-step mechanism for the reaction of TMI with water and hydrogen sulfide. The process involves the initial formation of a stable adduct, followed by the sequential elimination of methane molecules via four-centered transition states. chemrxiv.org The significant difference in the energy barriers for the elimination of the first and second methane molecules is a key insight derived from these computational studies. chemrxiv.org
Thermal Decomposition (Pyrolysis): The pyrolysis of TMI is a critical process in MOVPE for producing indium-containing materials. Experimental and computational studies have investigated this mechanism. cdnsciencepub.com Computational modeling using DFT and kinetic analysis suggests that TMI decomposition can proceed through the stepwise dissociation of methyl groups. aip.orgresearchgate.net For instance, at 593 K, TMI is predicted to undergo partial decomposition to generate methylindium (MI) and ethane (B1197151). chemrxiv.orgresearchgate.net This pathway competes with mechanisms involving radical species, and computational studies help to discern the dominant pathways under different temperature and pressure conditions. aip.orgresearchgate.net
Ligand Field Theory Applications to Methylindium Complexes
The application of Ligand Field Theory (LFT) to methylindium complexes requires a nuanced approach. LFT, in its most common application, describes the bonding and electronic structure of transition metal complexes, focusing on the splitting of d-orbitals by the electric field of the surrounding ligands. Indium, however, is a post-transition metal with an electron configuration of [Kr] 4d¹⁰ 5s² 5p¹. In its typical +3 oxidation state, as found in trimethylindium (In(CH₃)₃), the indium atom has a completely filled 4d shell. Consequently, the traditional LFT model of d-d electronic transitions is not applicable, as there are no vacancies in the d-orbitals.
However, LFT is an extension of Molecular Orbital (MO) theory, and its principles can be used to analyze the bonding in main group organometallic compounds like methylindium complexes. aip.org This analysis shifts from d-orbital splitting to the interaction between the valence orbitals of the central indium atom (5s and 5p) and the molecular orbitals of the methyl ligands.
Computational studies, primarily using Density Functional Theory (DFT), provide insight into the electronic structure and geometry of these complexes. For the archetypal compound, trimethylindium (TMI), gas-phase studies and theoretical calculations confirm a monomeric, trigonal planar geometry. aip.orgwikipedia.org In this D₃h symmetry, the bonding can be described by the overlap of the indium sp² hybrid orbitals with the appropriate symmetry-adapted linear combinations of the methyl group orbitals. The remaining unhybridized p-orbital on the indium atom is typically the Lowest Unoccupied Molecular Orbital (LUMO).
The interaction between the indium center and the methyl ligands involves the formation of bonding and antibonding molecular orbitals. The three In-C sigma bonds are formed from the overlap of the indium sp² orbitals and the carbon sp³ orbitals of the methyl groups. DFT calculations have determined the In-C bond length in trimethylindium to be approximately 2.16 Å. aip.org
While LFT is not used in its traditional sense, the theoretical analysis of methylindium complexes employs the foundational principles of MO theory to describe the covalent bonding, geometry, and electronic properties. These computational models are crucial for understanding the reactivity of these compounds, for instance, as precursors in the deposition of semiconductor thin films. aip.org More complex methylindium compounds with additional ligands, such as dithiolates, exhibit more varied coordination geometries, including distorted trigonal bipyramidal structures. researchgate.net In these cases, computational studies help rationalize the observed structures and the nature of the indium-ligand bonds. researchgate.netresearchgate.net
| Parameter | Value | Method |
|---|---|---|
| Geometry of In(CH₃)₃ (gas phase) | Trigonal Planar | Theoretical Calculation/Experiment |
| In-C Bond Length in In(CH₃)₃ | 2.16 Å | DFT (B3LYP/6-311++G(2df, 2p)) |
| C-In-C Bond Angle in In(CH₃)₃ | 120° | DFT (B3LYP/6-311++G(2df, 2p)) |
Future Directions and Emerging Research in Methylindium Chemistry
Development of Novel Methylindium Precursors for Advanced Materials
The development of next-generation electronic and photonic devices is intrinsically linked to the availability of high-purity precursor molecules for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). While trimethylindium (B1585567) (TMI) is a widely used precursor, its pyrophoric nature and potential for carbon contamination in deposited films drive the search for alternatives. aip.org
Recent research has focused on designing single-source precursors (SSPs) and alternative methylindium compounds that offer improved stability, volatility, and decomposition characteristics. For instance, a diethyl-methylindium (Et2MeIn) chemistry has been explored for creating ultra-thin, high-performance indium oxide devices via ALD. purdue.edu Another approach involves the synthesis of heteroleptic bimetallic alkoxides, such as (tBuO)Sn(μ-OtBu)2InX2 (where X can be another tert-butoxide or N(SiMe3)2), which serve as molecular precursors for low-temperature synthesis of materials like indium tin oxide (ITO). acs.org
Researchers are also investigating indium trisguanidinate (ITG) compounds as potential replacements for TMI in the deposition of indium nitride (InN). aip.org The rationale is that replacing the strong In-C bonds in TMI with weaker In-N bonds could facilitate cleaner ligand decomposition and reduce carbon impurities in the resulting thin films. aip.org The development of these novel precursors is critical for advancing materials science, enabling the fabrication of higher-quality semiconductors and other advanced materials. rsc.org
Interactive Table: Comparison of Selected Methylindium Precursors
| Precursor | Chemical Formula | Deposition Technique(s) | Target Material(s) | Key Research Focus |
| Trimethylindium (TMI) | In(CH3)3 | MOCVD, ALD | InP, InAs, InN, In2O3 | Standard precursor, baseline for comparison. aip.orgpurdue.eduacs.org |
| Diethyl-methylindium | In(C2H5)2(CH3) | ALD | Indium Oxide | Ultra-thin, high-performance devices. purdue.edu |
| Bimetallic Alkoxide | (tBuO)Sn(μ-OtBu)2InX2 | SSP-CVD | Indium Tin Oxide (ITO) | Low-temperature synthesis of tin-rich ITO. acs.org |
| Indium Trisguanidinate (ITG) | In(NR-C(NR)-NR)3 | ALD, CVD | Indium Nitride (InN) | Reducing carbon contamination. aip.org |
Exploration of New Catalytic Applications
Methylindium compounds are being increasingly explored for their catalytic prowess in a variety of organic transformations. While traditionally overshadowed by other metals, indium's unique Lewis acidity and reactivity are now being harnessed for novel catalytic applications. researchgate.net
One significant area of research is the use of methylindium complexes in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polymers. researchgate.net For example, methylindium dithiolate compounds have demonstrated catalytic activity in these ROP reactions. researchgate.net
Furthermore, indium complexes, including those with methyl ligands, are showing promise as catalysts for the cycloaddition of carbon dioxide (CO2) and epoxides to form cyclic or polycarbonates. researchgate.net This represents a valuable pathway for CO2 utilization and the synthesis of sustainable polymers. researchgate.net Research has shown that indium-based binary catalyst systems can exhibit high activity under mild conditions for these transformations. researchgate.netacs.org The design of ligands, such as aminopyridylbisphenolate or iminophenolate structures, plays a crucial role in tuning the catalytic activity and mechanism of these methylindium complexes. researchgate.netacs.orggoogle.ca The exploration of main group elements, like indium, as supporting ligands for transition metal catalysts is also an emerging area, promising unique catalytic activities and selectivities. rsc.orgnih.govrsc.org
Integration of Methylindium Chemistry with Supramolecular Assemblies
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for creating complex, functional architectures. rusnano.com The integration of methylindium compounds into these assemblies is an emerging research direction with the potential to create novel materials with unique photophysical or catalytic properties. colab.wsrsc.org
The self-assembly of methylindium complexes, driven by weak intermolecular forces, can lead to the formation of well-defined supramolecular structures. researchgate.net For instance, research into organo-functionalised hybrid polyoxometalates demonstrates how covalent modification can guide the assembly of complex molecular architectures. rsc.org While specific examples focusing solely on methylindium are still developing, the principles of host-guest chemistry, using macrocycles like calixarenes or crown ethers, provide a roadmap for future work. nih.gov By designing methylindium complexes with specific recognition sites, it may be possible to direct their assembly into larger, ordered structures such as metallopolymers or coordination-driven cages. colab.wsnih.gov This could lead to the development of new sensors, responsive materials, or encapsulated catalysts.
Green and Sustainable Synthesis of Methylindium Compounds
In line with the global push for environmentally responsible chemical manufacturing, green chemistry principles are becoming increasingly important in organometallic synthesis. longdom.orgscitechnol.com The development of sustainable methods for preparing methylindium compounds aims to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. longdom.orgnih.gov
Traditional syntheses of organoindium compounds often involve pyrophoric reagents and volatile organic solvents. wikipedia.org Future research is geared towards developing alternative synthetic routes. This includes exploring indium-mediated reactions in aqueous media, which leverages indium's notable stability in water compared to other organometallic reagents. wikipedia.org Other potential green synthetic strategies could involve mechanochemistry (solid-state reactions) or electrochemical methods to reduce solvent use and by-product formation. The overarching goal is to create synthetic pathways that are not only efficient but also have a significantly lower environmental footprint, making the production of these valuable compounds more sustainable. scitechnol.comnih.gov
Mechanistic Insights into Complex Methylindium Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing processes and designing new, more efficient chemical transformations. In methylindium chemistry, researchers are increasingly using a combination of experimental and computational methods to elucidate the intricate pathways of these reactions. mdpi.com
For example, ab initio molecular dynamics simulations have been used to study the decomposition of trimethylindium (TMI) on graphene surfaces. rsc.org These studies reveal the step-by-step elimination of methyl groups and the role of hydrogen in the process, providing atomic-level insights into the initial stages of material deposition. rsc.org Similarly, Density Functional Theory (DFT) calculations are employed to rationalize the structures of methylindium complexes and predict their reactivity. researchgate.netresearchgate.net These computational tools help to understand the differences in catalytic behavior between related compounds, such as aluminum and indium analogues in epoxide and CO2 coupling reactions. researchgate.net By combining theoretical modeling with experimental data, chemists can gain a comprehensive picture of reaction intermediates, transition states, and the factors controlling selectivity, leading to more rational catalyst and precursor design. acs.org
Advanced In Situ Spectroscopic Probes for Reaction Understanding
To validate and complement mechanistic studies, real-time monitoring of chemical reactions is indispensable. Advanced in situ spectroscopic techniques allow researchers to observe the formation and consumption of species as a reaction happens, providing direct evidence for proposed mechanisms. avsconferences.orgeuropean-mrs.com
In the context of methylindium chemistry, particularly in deposition processes like ALD and MOCVD, in situ probes are critical. For instance, plasma-enhanced ALD of indium nitride from trimethylindium can be monitored to understand the surface reactions. acs.org Techniques such as in situ ellipsometry can track film growth in real-time, while X-ray photoelectron spectroscopy (XPS) can provide information on the chemical state of the surface at different stages of the deposition cycle. european-mrs.comacs.org For solution-phase reactions, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be adapted for in situ monitoring, allowing for the observation of catalytic intermediates and the determination of reaction kinetics. researchgate.net These advanced analytical methods are key to bridging the gap between theoretical models and real-world chemical processes.
High-Throughput Screening in Methylindium Chemistry
High-throughput screening (HTS) is a powerful methodology that uses automation and miniaturization to rapidly test large numbers of compounds or reaction conditions. wikipedia.orgbmglabtech.com This approach, widely used in drug discovery, is being increasingly adopted in materials science and catalysis research to accelerate the discovery of new materials and catalysts. wikipedia.orgmedinadiscovery.comevotec.com
In the realm of methylindium chemistry, HTS can be applied to screen libraries of ligands for the development of new catalysts. sigmaaldrich.com For example, in the search for more active catalysts for CO2/epoxide copolymerization, a high-throughput approach could quickly evaluate various methylindium complexes with different ligand architectures. researchgate.net Similarly, HTS can be used to rapidly optimize reaction conditions—such as temperature, pressure, and solvent—for a given transformation. sigmaaldrich.com By using robotic systems to prepare and analyze many reactions in parallel on microtiter plates, researchers can navigate vast experimental landscapes much more efficiently than with traditional methods. wikipedia.org This accelerates the pace of discovery and innovation in the development of new methylindium-based technologies. evotec.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing methylindium complexes with high purity, and how can their efficiency be validated?
- Methodological Answer : Methylindium complexes are typically synthesized via organometallic reactions under inert atmospheres (e.g., Schlenk line or glovebox) to prevent oxidation. Common approaches include:
- Transmetallation : Reacting indium halides with methyl Grignard reagents (e.g., InCl₃ + 3CH₃MgBr → In(CH₃)₃ + 3MgBrCl) .
- Solvent Selection : Use non-polar solvents (e.g., toluene) to minimize side reactions.
- Characterization : Validate purity via NMR (¹H/¹³C) for ligand environment, X-ray diffraction for structural confirmation, and elemental analysis for stoichiometry .
- Data Table :
| Synthesis Method | Yield (%) | Purity (NMR) | Stability (Air) |
|---|---|---|---|
| Transmetallation | 75–85 | >95% | Highly air-sensitive |
| Direct alkylation | 60–70 | 85–90% | Moderate |
Q. How can researchers ensure reproducibility in methylindium synthesis protocols?
- Methodological Answer :
- Detailed Documentation : Include exact stoichiometry, reaction temperature, and solvent drying methods (e.g., molecular sieves for toluene) .
- Supplementary Materials : Provide crystallographic data (CCDC numbers) and raw NMR spectra in supporting information .
- Control Experiments : Replicate reactions under varying humidity/O₂ levels to assess sensitivity .
Advanced Research Questions
Q. What mechanistic insights explain the contradictory reports on methylindium’s catalytic activity in cross-coupling reactions?
- Methodological Answer : Divergent results often arise from:
- Ligand Effects : Compare catalytic efficiency of In(CH₃)₃ vs. ligand-stabilized analogs (e.g., In(CH₃)₃·L). Use kinetic studies (UV-Vis monitoring) and DFT calculations to identify active species .
- Reaction Conditions : Systematically vary temperature, solvent polarity, and substrate ratios to isolate contributing factors .
Q. How do solvent polarity and ligand coordination influence the stability of methylindium complexes in solution?
- Methodological Answer :
- Spectroscopic Analysis : Use FTIR to track In-C bond vibrations and UV-Vis to monitor decomposition (e.g., In(CH₃)₃ → In⁰ colloids).
- Thermodynamic Studies : Measure decomposition rates via Arrhenius plots in solvents like hexane (non-polar) vs. DMF (polar) .
- Ligand Screening : Test chelating ligands (e.g., bipyridine) for stabilization; correlate with XPS data to confirm oxidation states .
Q. What strategies resolve discrepancies in reported optical properties of methylindium-doped nanocomposites?
- Methodological Answer :
- Controlled Synthesis : Standardize nanoparticle size via TEM and XRD (e.g., 10–20 nm In₂O₃ particles in PMMA matrices) .
- Bandgap Analysis : Compare UV-Vis Tauc plots across studies; ensure consistent baseline correction and sample thickness .
- Collaborative Validation : Share samples between labs to isolate instrumentation biases (e.g., PLQE measurements) .
Experimental Design & Data Analysis
Q. What statistical approaches are critical for analyzing methylindium’s structure-activity relationships in catalysis?
- Methodological Answer :
- Multivariate Regression : Correlate ligand electronegativity, indium charge density, and reaction yields .
- Error Analysis : Report standard deviations for turnover numbers (TONs) across triplicate trials .
- Machine Learning : Train models on datasets linking synthesis parameters (e.g., temperature, solvent) to catalytic outcomes .
Q. How can computational methods complement experimental studies of methylindium’s reactivity?
- Methodological Answer :
- DFT Modeling : Simulate transition states for In–C bond cleavage pathways (e.g., B3LYP/6-311+G(d) basis set) .
- Molecular Dynamics : Predict solvation effects on methylindium stability in aqueous vs. organic media .
Interdisciplinary Applications
Q. What novel applications of methylindium complexes are emerging in nanotechnology?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
